methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure substituted with two phenyl groups and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash chromatography using a hexane:ethyl acetate mixture as the diluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile: Similar structure with a nitrile group instead of a carboxylate ester.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Another pyrrole derivative with different substituents.
3,5-Diphenyl-1H-pyrrole-2-carboxylate: Similar compound with different substitution pattern on the pyrrole ring.
Uniqueness
Methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
13901-74-1 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-21-18(20)15-12-16(13-8-4-2-5-9-13)19-17(15)14-10-6-3-7-11-14/h2-12,19H,1H3 |
InChI Key |
UPZJGSZBWHUZCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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